molecular formula C9H8Cl2O2 B7810383 2-Chloro-1-(5-chloro-2-methoxyphenyl)ethanone

2-Chloro-1-(5-chloro-2-methoxyphenyl)ethanone

Cat. No.: B7810383
M. Wt: 219.06 g/mol
InChI Key: FUHRBWIGEXOTJD-UHFFFAOYSA-N
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Description

2-Chloro-1-(5-chloro-2-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H9ClO2. It is a chlorinated derivative of methoxyphenyl ethanone and is known for its applications in various chemical reactions and industrial processes. The compound is characterized by the presence of two chlorine atoms and a methoxy group attached to a phenyl ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(5-chloro-2-methoxyphenyl)ethanone typically involves the chlorination of 1-(5-chloro-2-methoxyphenyl)ethanone. One common method is the reaction of 1-(5-chloro-2-methoxyphenyl)ethanone with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and ensures a higher yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(5-chloro-2-methoxyphenyl)ethanone undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or neutral conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted ethanones with various functional groups.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

2-Chloro-1-(5-chloro-2-methoxyphenyl)ethanone has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(5-chloro-2-methoxyphenyl)ethanone involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target molecule.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Chloro-2-methoxyphenyl)ethanone: A precursor in the synthesis of 2-Chloro-1-(5-chloro-2-methoxyphenyl)ethanone.

    4-Methoxy-2-chloroacetophenone: Another chlorinated derivative with similar reactivity but different substitution pattern.

Uniqueness

This compound is unique due to the presence of both chlorine and methoxy groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of a wide range of organic compounds.

Properties

IUPAC Name

2-chloro-1-(5-chloro-2-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c1-13-9-3-2-6(11)4-7(9)8(12)5-10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHRBWIGEXOTJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10285068
Record name 2-chloro-1-(5-chloro-2-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10285068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46173-06-2
Record name 2-chloro-1-(5-chloro-2-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10285068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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